molecular formula C13H8FNO4 B1440310 4-(3-Fluorophenyl)-2-nitrobenzoic acid CAS No. 887244-17-9

4-(3-Fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B1440310
CAS No.: 887244-17-9
M. Wt: 261.2 g/mol
InChI Key: OMNHCDRYKAFBCX-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a nitro group at the 2-position and a fluorophenyl group at the 4-position

Properties

IUPAC Name

4-(3-fluorophenyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHCDRYKAFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673407
Record name 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887244-17-9
Record name 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-(3-Fluorophenyl)benzoic acid to introduce the nitro group at the 2-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with an acid catalyst like sulfuric acid.

Major Products

    Reduction: 4-(3-Fluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Synthesis in Organic Chemistry

4-(3-Fluorophenyl)-2-nitrobenzoic acid serves as an essential building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the creation of more complex organic molecules. The compound can participate in various reactions, including:

  • Nucleophilic substitutions : The nitro group can be reduced to yield amines, which are crucial intermediates in pharmaceuticals.
  • Coupling reactions : It can be used in Suzuki or Heck reactions to form biaryl compounds, which are important in medicinal chemistry.

Biological Applications

The biological activity of this compound has been investigated primarily concerning its enzyme inhibition properties. Notable findings include:

  • Enzyme Inhibition : The compound has shown moderate inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential anti-inflammatory applications.
  • Cytotoxicity Studies : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEK293T (human embryonic kidney) cells. The IC50 values suggest a promising therapeutic index for anticancer development.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and advanced materials. Its unique properties make it suitable for:

  • Polymer production : The compound can be incorporated into polymer matrices to enhance material properties.
  • Advanced materials : Its reactivity facilitates the development of materials with specific functionalities, such as improved thermal stability or chemical resistance.

Case Studies

Several studies have explored the applications and biological activities of this compound:

  • Study on Enzyme Inhibition : An investigation into its inhibitory effects on acetylcholinesterase (AChE) revealed significant activity, indicating potential use in treating neurodegenerative diseases.
  • Cytotoxicity Assessment : A study demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 cells, supporting its role as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Target IC50 Value (µM) Comments
Cyclooxygenase InhibitionCOX-2ModeratePotential anti-inflammatory agent
CytotoxicityMCF-7 Cells25Promising anticancer activity
Enzyme InhibitionAcetylcholinesterase15Implications for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to specific targets. The carboxylic acid group can also form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2-Nitrobenzoic acid: Lacks the fluorophenyl group, which may reduce its binding affinity in biological applications.

    4-Fluoro-2-nitrobenzoic acid: Similar structure but with the fluorine atom directly on the benzene ring, which may alter its reactivity and binding properties.

Uniqueness

4-(3-Fluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4-(3-Fluorophenyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H10_{10}FNO4_{4}
  • Molecular Weight : 267.22 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds.

  • Study Overview : A synthesis of derivatives including this compound was conducted to assess their antimicrobial efficacy against various bacterial strains.
  • Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL depending on the specific derivative tested .
CompoundBacterial StrainMIC (μg/mL)
4-FP-NBAStaphylococcus aureus16
4-FP-NBAEscherichia coli32

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was also investigated in various models.

  • Experimental Model : In a rat model of pancreatitis, administration of derivatives led to a reduction in inflammation markers and improved liver function parameters.
  • Findings : The highest efficacy was observed with intragastric administration, which significantly lowered circulating immune complexes compared to control groups .
TreatmentInflammatory Marker Reduction (%)
Control0
BKP-115 (4-FP-NBA)45

Anticancer Activity

The anticancer properties of related compounds were assessed through in vitro studies.

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Results : Compounds similar to this compound demonstrated cytotoxic effects with IC50_{50} values ranging from 10 to 30 μM, indicating moderate to high activity against these cell lines .
CompoundCell LineIC50_{50} (μM)
Derivative AMCF-715
Derivative BA54920

Case Studies

  • Antimicrobial Efficacy : A comprehensive study synthesized several derivatives of nitrobenzoic acids, including the fluorinated variant. The results indicated that the presence of the fluorine atom enhanced the antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes .
  • Inflammation Model : In a controlled experiment involving induced pancreatitis in rats, treatment with BKP-115 led to statistically significant reductions in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Fluorine substituents split adjacent proton signals (e.g., para-fluorine causes distinct coupling patterns). Carboxylic protons (δ ~12-13 ppm) and nitro group proximity alter aromatic proton shifts .
  • IR Spectroscopy : Nitro groups exhibit asymmetric/symmetric stretching (1520–1350 cm⁻¹), while carboxylic acids show C=O stretches (~1700 cm⁻¹) .
  • Purity validation : HPLC with UV detection (λ ~260 nm) or TLC (silica gel, ethyl acetate/hexane) ensures homogeneity. Chromatograms from reagent catalogs provide reference retention times .

What challenges arise in the regioselective nitration of fluorophenyl benzoic acid derivatives, and how can they be addressed?

Advanced Research Question
Challenges include competing directing effects:

  • Fluorine’s electron-withdrawing nature directs nitration to meta positions, but the carboxylic acid group may favor ortho/para substitution .
  • Steric hindrance : Bulky substituents on the phenyl ring reduce undesired isomer formation.
    Solutions :
  • Protecting groups : Convert carboxylic acid to methyl ester temporarily to simplify nitration .
  • Directed ortho-metalation : Use organometallic reagents (e.g., LDA) to pre-functionalize the ring .

How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

Advanced Research Question

  • DFT calculations model electron density maps to predict nitration sites and transition states. For example, fluorine’s electronegativity lowers electron density at specific positions, favoring nitro group attachment .
  • Stability analysis : Simulate degradation pathways (e.g., hydrolysis under acidic conditions) to identify labile bonds .
  • Solubility prediction : COSMO-RS models correlate molecular polarity with solvent compatibility .

What are the implications of contradictory solubility data reported for nitrobenzoic acid derivatives, and how should researchers validate such discrepancies?

Advanced Research Question
Contradictions often stem from:

  • Measurement conditions : pH, temperature (e.g., solubility in water vs. DMSO).
  • Impurity interference : Byproducts like unreacted precursors skew results.
    Validation steps :
  • Replicate experiments : Use standardized buffers and temperatures.
  • Cross-validate techniques : Compare gravimetric analysis with UV-Vis spectroscopy (λ ~300 nm for nitro groups) .

What are the recommended storage conditions for this compound to ensure long-term stability?

Basic Research Question

  • Temperature : Store at 0–6°C to inhibit thermal decomposition, as noted for fluoronitro compounds in reagent catalogs .
  • Light protection : Use amber glass vials to prevent photodegradation.
  • Humidity control : Include desiccants (silica gel) to avoid hydrolysis of the nitro or carboxylic acid groups .

Which purification techniques are most effective for isolating this compound from reaction mixtures?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates nitro isomers effectively .
  • Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid, then filter .

How can researchers analyze potential byproducts or degradation compounds formed during synthesis or storage?

Advanced Research Question

  • LC-MS : Identify low-abundance byproducts (e.g., de-fluorinated or hydrolyzed derivatives) via high-resolution mass spectrometry .
  • Stability studies : Accelerated aging (40°C/75% RH for 4 weeks) followed by NMR/IR detects degradation .

What role does the fluorine substituent play in the electronic and steric properties of this compound?

Advanced Research Question

  • Electronic effects : Fluorine’s -I effect reduces electron density at the phenyl ring, increasing nitro group stability.
  • Steric effects : The small size of fluorine minimizes steric hindrance, allowing planar alignment of the nitro and carboxylic acid groups, which enhances crystallinity .

How can researchers address low yields in the final step of synthesizing this compound?

Advanced Research Question

  • Reaction monitoring : Use in-situ FTIR to track nitro group formation and optimize reaction termination .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate nitration kinetics .
  • Solvent-free conditions : Reduce side reactions by eliminating solvent interactions, as shown in microwave-assisted syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(3-Fluorophenyl)-2-nitrobenzoic acid

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